Product packaging for Lithium nitrate(Cat. No.:CAS No. 7790-69-4)

Lithium nitrate

Cat. No.: B148061
CAS No.: 7790-69-4
M. Wt: 69.0 g/mol
InChI Key: IIPYXGDZVMZOAP-UHFFFAOYSA-N
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Description

Overview of Academic Interest in Lithium Nitrate (B79036)

Academic interest in lithium nitrate is predominantly centered on its application in energy storage and conversion technologies. A significant body of research is dedicated to its role as an electrolyte additive in lithium-ion batteries, particularly in lithium-sulfur (Li-S) and lithium-metal batteries. researchgate.net In these systems, this compound is instrumental in the formation of a stable solid electrolyte interphase (SEI) on the surface of the lithium metal anode. mdpi.com This passivation layer is crucial for suppressing the formation of lithium dendrites, which are crystalline growths that can lead to short circuits and battery failure. researchgate.net The SEI layer formed in the presence of this compound often contains compounds like lithium nitride (Li₃N) and lithium oxide (Li₂O), which enhance its mechanical strength and ionic conductivity. mdpi.com

Furthermore, in Li-S batteries, this compound plays a critical role in mitigating the "polysulfide shuttle" effect. researchgate.net This phenomenon, where soluble lithium polysulfides migrate between the cathode and anode, leads to a rapid decline in battery capacity. This compound helps to suppress this shuttle effect, thereby improving the coulombic efficiency and cycling stability of the battery. researchgate.net Research has also explored the catalytic role of this compound in the conversion of soluble polysulfides to elemental sulfur during the charging process. researchgate.net

Beyond battery technology, this compound is a subject of academic inquiry in the field of thermal energy storage (TES). aip.org Its low melting point and high heat capacity make it a suitable component in molten salt mixtures used for heat transfer fluids in concentrated solar power (CSP) plants. aip.orgnih.gov The addition of this compound to conventional binary molten salt mixtures can extend the working temperature range of these fluids. aip.org

Other areas of academic interest include the use of this compound in the manufacturing of ceramics and glass. In this context, it can act as a fluxing agent, lowering the melting point of the materials and improving their workability. researchgate.net Additionally, its oxidizing properties are leveraged in the field of pyrotechnics for the creation of red-colored flames. researchgate.net

Interdisciplinary Research Perspectives on this compound Systems

The application of this compound in thermal energy storage for CSP plants represents a collaboration between materials science, thermodynamics, and mechanical engineering. Materials scientists work on developing optimal molten salt formulations with desired thermal properties, while thermodynamicists analyze the heat transfer and storage capabilities of these systems. Mechanical engineers are involved in the design and operation of the CSP plants that utilize these molten salt technologies.

In the realm of ceramics and glass manufacturing, the use of this compound involves principles of solid-state chemistry and materials science to understand how it influences the properties of the final products. researchgate.netsciopen.com Similarly, research in pyrotechnics is a specialized field that combines chemistry, physics, and engineering to develop formulations with specific combustion and light-emitting properties. researchgate.net The development of environmentally friendly pyrotechnic formulations using lithium-based compounds is an active area of research. mmta.co.uk

Physicochemical Properties of this compound

Below are tables detailing the key physicochemical properties of this compound.

Table 1: General and Physical Properties of this compound

Property Value
Chemical Formula LiNO₃
Molar Mass 68.946 g/mol
Appearance White to light yellow solid
Crystal System Trigonal
Density 2.38 g/cm³
Melting Point 255 °C (491 °F; 528 K)

| Boiling Point | 600 °C (1,112 °F; 873 K) (decomposes) |

Table 2: Solubility of this compound

Solvent Solubility
Water 52.2 g/100 mL (20 °C)
90 g/100 mL (28 °C)
234 g/100 mL (100 °C)
Ethanol Soluble
Methanol Soluble
Acetone Soluble
Ammonia (B1221849) Soluble

| Pyridine | Soluble |

Table 3: Thermodynamic Properties of this compound

Property Value
Standard Molar Entropy (S⦵₂₉₈) 105 J/(mol·K)

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -482.3 kJ/mol |

Structure

2D Structure

Chemical Structure Depiction
molecular formula LiNO3 B148061 Lithium nitrate CAS No. 7790-69-4

Properties

CAS No.

7790-69-4

Molecular Formula

LiNO3

Molecular Weight

69.0 g/mol

IUPAC Name

lithium;nitrate

InChI

InChI=1S/Li.NO3/c;2-1(3)4/q+1;-1

InChI Key

IIPYXGDZVMZOAP-UHFFFAOYSA-N

SMILES

[Li+].[N+](=O)([O-])[O-]

Canonical SMILES

[Li+].[N+](=O)([O-])[O-]

Other CAS No.

7790-69-4

physical_description

Lithium nitrate appears as a white to light yellow colored crystalline solid. Denser than water. Contact with the material may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. May cause the acceleration of the burning of combustible materials. Prolonged exposure to heat or flames may result in an explosion.
DryPowder, Liquid;  Liquid;  OtherSolid

Pictograms

Oxidizer; Irritant

Synonyms

LiNO3

Origin of Product

United States

Advanced Synthesis and Crystallization Methodologies for Lithium Nitrate and Its Complexes

Solution-Based Crystal Growth Techniques for Lithium Nitrate (B79036)

Solution-based methods are widely used for growing crystals, including lithium nitrate and its complexes, primarily due to their relative simplicity and cost-effectiveness.

Slow Evaporation Methodologies for Single Crystal Growth

The slow evaporation method is a common technique for obtaining single crystals from a saturated solution. For this compound, this method involves dissolving this compound, often alongside other compounds for co-crystallization or doping, in a suitable solvent, typically water, at room temperature repositorioinstitucional.mxresearchgate.netindexcopernicus.comijsrst.comscientific.net. The solution is then left to evaporate slowly, allowing crystals to form as the solvent concentration decreases.

Studies have reported the growth of glycine (B1666218) this compound (GLiN) crystals using the slow evaporation technique from aqueous solutions at room temperature. Equimolar amounts of glycine and this compound were dissolved in double-distilled water and allowed to evaporate over a period of 15 to 30 days, resulting in the formation of crystals several millimeters in length repositorioinstitucional.mx. Characterization techniques such as X-ray diffraction (XRD), Fourier Transform Infrared (FTIR) spectroscopy, and UV-Vis spectroscopy are employed to analyze the crystalline structure, functional groups, and optical properties of the grown crystals repositorioinstitucional.mxresearchgate.netindexcopernicus.com.

Influence of Co-crystallization Agents on this compound Crystal Morphology and Growth

The presence of co-crystallization agents significantly influences the morphology, structure, and properties of crystals grown with this compound. These agents can interact with lithium and nitrate ions, affecting nucleation and growth pathways.

Glycine is a frequently studied co-crystallization agent with this compound, forming glycine this compound (GLiN) crystals repositorioinstitucional.mxresearchgate.netscientific.net. The Li⁺ cations in GLiN crystals can be tetrahedrally surrounded by oxygen atoms from both glycine molecules and nitrate ions repositorioinstitucional.mx. The resulting crystal structure and properties differ from those of pure glycine or this compound repositorioinstitucional.mx. For instance, GLiN crystals grown by slow evaporation have shown good optical properties and thermal stability up to 175 °C researchgate.net.

Thiourea (B124793) has also been used as a co-crystallization agent with this compound indexcopernicus.com. Crystals of thiourea this compound have been grown by the slow evaporation method from aqueous solutions indexcopernicus.com. Doping with other salts, such as sodium nitrate and potassium nitrate, has been explored to modify the properties of glycine this compound crystals ijsrst.com. Varying the molar ratios of this compound and co-crystallization agents, as well as the concentration of dopants, can impact the resulting crystal size, shape, and physical characteristics indexcopernicus.comijsrst.com. The arrangement of defects during crystal formation is significantly influenced by the presence of these agents, impacting the material's properties ijsrst.com.

Electrochemical Synthesis Routes for this compound Production

Electrochemical methods offer alternative routes for the synthesis of inorganic salts, including this compound, often with the potential for high purity and controlled processes.

Electrodialysis Metathesis for High-Purity this compound Solution Preparation

Electrodialysis metathesis (EDM) is an electrochemical technique that utilizes ion exchange membranes to drive a double displacement reaction, enabling the conversion of one salt into another. This method has been explored for the direct synthesis of high-purity this compound solutions. researchgate.netmdpi.com.

One reported application of EDM is the synthesis of this compound directly from primary lithium salts like lithium chloride (LiCl) and sodium nitrate (NaNO₃) researchgate.net. This one-step method involves regulating ion migration through ion exchange membranes to achieve the desired metathesis reaction: LiCl + NaNO₃ → LiNO₃ + NaCl. Detailed analysis of the product properties from this method demonstrated the successful preparation of a highly pure (98.8%) and concentrated (118 g/L) LiNO₃ solution researchgate.net. The byproduct, sodium chloride (NaCl), was also obtained in high purity (>99%) researchgate.net. This approach highlights the potential of EDM for producing high-purity this compound in a cost-effective and environmentally friendly manner researchgate.netmdpi.com.

Hydrothermal Synthesis Approaches with this compound Assistance

Hydrothermal synthesis is a method of crystallizing substances from high-temperature aqueous solutions at high vapor pressures. This compound can play a role in hydrothermal processes, not necessarily as the primary product, but as a lithium source or an assisting agent to control the synthesis and morphology of other materials.

This compound has been used as a lithium ion source in the hydrothermal synthesis of materials such as lithium lanthanum titanate (LLTO) mdpi.com. In such processes, this compound participates directly in the hydrothermal reaction, which typically occurs at relatively low temperatures (120–280 °C) and involves long reaction times mdpi.com.

Furthermore, this compound has been shown to assist in controlling the morphology of nanomaterials synthesized hydrothermally. For instance, in the hydrothermal synthesis of ultrathin bismuth oxyiodide (Bi₂O₂Se) nanosheets, the presence of this compound was found to be crucial in controlling the lateral size of the nanosheets rsc.orgrsc.orgresearchgate.net. It is suggested that Li⁺ ions adsorb onto specific crystal facets, inhibiting growth in certain directions and thus influencing the final morphology rsc.orgrsc.org. The addition of this compound can lead to the formation of larger nanosheets with ultrathin characteristics rsc.orgrsc.org.

Molten Salt Synthesis Methodologies Utilizing this compound Precursors

Molten salt synthesis is a method that uses a molten salt as a solvent or reaction medium at high temperatures. This compound, with its relatively low melting point compared to some other salts, can be utilized as a precursor or part of a molten salt flux in the synthesis of various inorganic compounds.

This compound has been employed as a lithium source and an oxidizing agent in molten salt synthesis routes for cathode materials for lithium-ion batteries, such as lithium cobalt oxide (LiCoO₂) and lithium nickel oxide (LiNiO₂) rsc.orgosti.govmdpi.com. In these methods, a mixture of metal precursors, including this compound, is heated to form a molten salt mixture rsc.orgmdpi.com. The reaction occurs within this molten medium, leading to the formation of the desired crystalline product upon cooling mdpi.com.

Using this compound as part of a molten salt flux can facilitate the synthesis of materials at lower temperatures compared to solid-state reaction methods mdpi.com. For example, molten nitrate mixtures containing this compound have been used to synthesize nano-crystalline LiCoO₂ with desirable electrochemical properties mdpi.com. This compound's low melting point helps in rapidly distributing precursors within the melt rsc.org. However, challenges such as the removal of residual salts after synthesis need to be addressed osti.gov.

Purity and Concentration Control in this compound Synthesis Processes

The synthesis of high-purity this compound (LiNO₃) is crucial for its various applications, particularly in areas demanding strict material specifications such as lithium-ion battery electrolytes and pyrotechnics. Achieving and maintaining high purity and precise concentration requires careful control throughout the synthesis and crystallization processes.

Traditional methods for preparing this compound involve the reaction of lithium carbonate (Li₂CO₃) or lithium hydroxide (B78521) (LiOH) with nitric acid (HNO₃), followed by steps of evaporation, crystallization, separation, and drying to obtain the anhydrous product. guidechem.comgoogle.com However, these methods can present challenges related to production costs, material flow rates, energy consumption, and the potential for impurity introduction. guidechem.com

To address these challenges and enhance purity, advanced methodologies incorporate specific steps for impurity removal. Common impurities in technical-grade lithium carbonate or lithium hydroxide, used as starting materials, can include sodium, potassium, calcium, magnesium, and sulfate (B86663) ions, often present at levels of 20-1000 ppm. guidechem.comgoogle.com

One approach to purifying the this compound solution involves adding precipitating agents to remove specific impurities. For instance, oxalic acid, ammonium (B1175870) oxalate, barium hydroxide, or barium carbonate can be added to precipitate impurities such as potassium, magnesium, and sulfate. guidechem.com The weight ratio of the precipitant to the lithium carbonate or lithium hydroxide can range from 1:100 to 1:1000. guidechem.com Filtration, often using equipment like a plate and frame filter press, is then employed to remove the precipitated impurities. guidechem.com

Another effective purification technique involves the use of ion exchangers. Studies have investigated the application of titanium phosphate (B84403) ion exchangers for removing transition metal ions such as Cu²⁺, Co²⁺, Mn²⁺, Ni²⁺, and Cr³⁺ from saturated LiNO₃ solutions. nih.gov The sorption kinetics of these ions on the ion exchanger are influenced by factors including the size of the solvated metal ion, its effective charge, and interaction with the sorbent's functional groups. nih.gov High removal efficiencies, often between 95% and 99% for certain ions like Cr³⁺ and Cu²⁺, can be achieved relatively quickly. nih.gov

Co-precipitation methods using carriers like calcium molybdate (B1676688) have also been explored for removing impurities, including radioactive contaminants such as radium, thorium, and uranium, from this compound solutions. mdpi.com Increasing the pH of the solution can lead to the precipitation of insoluble hydroxides of impurities like iron, which can then be filtered out. mdpi.com

Concentration control during synthesis is typically managed through evaporation. The this compound solution is evaporated until a specific temperature is reached, indicating the desired concentration for crystallization. For example, evaporation may continue until the solution temperature reaches 150°C ± 10°C. guidechem.com Subsequent cooling of the evaporated solution to a specific temperature, such as 50°C ± 10°C or 60°C, facilitates the crystallization of this compound, potentially as a hemihydrate. guidechem.com

Analytical methods are essential for monitoring both purity and concentration throughout the process. Titration is a precise and reliable method for determining the this compound content. metrohm.commetrohm.commt.com Precipitation titration between lithium and fluoride (B91410) in an ethanolic solution, monitored using a fluoride ion selective electrode, allows for the assessment of this compound purity without the need for significant sample dilution, unlike techniques such as ICP-MS. metrohm.commetrohm.commt.com Automated titration systems can provide high accuracy and throughput for purity verification. metrohm.commetrohm.commetrohm.com

Other analytical techniques mentioned for impurity analysis include ICP-MS (Inductively Coupled Plasma - Mass Spectrometry) and HR-ICP-MS (High-Resolution ICP-MS) for trace metal analysis, and ion chromatography-mass spectrometry (IC-MS) for analyzing common lithium salts, trace additives, and contaminants in applications like battery electrolytes. mdpi.comlcms.cz While standard EDS (Energy-dispersive X-ray spectroscopy) systems may have limitations in detecting light elements like lithium and nitrogen, specialized detectors or alternative techniques are necessary for their analysis. researchgate.net

The effectiveness of these purity control methods is reflected in the quality of the final product. For instance, methods incorporating precipitation and controlled evaporation/crystallization have yielded anhydrous this compound with moisture content as low as 0.08% and key impurities like sodium, potassium, calcium, magnesium, and sulfate ions all below 100 ppm, achieving a quality exceeding ordinary industrial-grade products. guidechem.comgoogle.com Some processes aim for even higher purity, with impurity levels for sodium, potassium, calcium, magnesium, and sulfate radical reported to be less than 20 ppm. google.com

Controlling the crystallization process itself is also vital for purity and crystal morphology. While the provided information focuses more on impurity removal from the solution phase, the crystallization step is where the solid product is formed, and controlled cooling rates and conditions influence the incorporation of remaining impurities into the crystal lattice.

The production of high-purity, battery-grade this compound, for example, requires achieving trace metal purity of ≥99.9% with low chloride and sulfate impurities, highlighting the stringent requirements for certain applications. sigmaaldrich.com

Impurity Reduction in this compound Synthesis (Illustrative Data based on Search Results)

While specific comprehensive data tables detailing impurity levels at each synthesis step were not consistently available across the search results, the information provides examples of impurity levels in starting materials and final products after purification.

Impurity Source (Example)Typical Impurity Levels in Starting Material (ppm)Purification Method Applied (Examples)Achieved Impurity Levels in LiNO₃ Product (ppm) (Examples)
Industrial Grade Li₂CO₃ or LiOHNa, K, Ca, Mg, SO₄²⁻: 20-1000 guidechem.comgoogle.comPrecipitation (Oxalic acid, Ba(OH)₂, etc.), Filtration guidechem.comNa, K, Ca, Mg, SO₄²⁻: < 100 guidechem.com
Industrial Grade Li₂CO₃ or LiOHNa, K, Ca, Mg, SO₄²⁻: 20-1000 google.comPrecipitation, Evaporation, Crystallization, Drying google.comNa, K, Ca, Mg, SO₄²⁻: < 20 google.com
Saturated LiNO₃ solution (with transition metals)Cu²⁺, Co²⁺, Mn²⁺, Ni²⁺, Cr³⁺ (present)Ion Exchange (Titanium Phosphate) nih.govSignificant reduction (e.g., 95-99% removal for Cr³⁺, Cu²⁺) nih.gov
Raw Li₂CO₃ powder derived LiNO₃ solutionFe, Ca, Ba, Mg, B, Na, radioactive contaminants mdpi.comCo-precipitation (e.g., Calcium Molybdate), pH adjustment mdpi.comSignificant reduction (e.g., U reduced by 3 orders of magnitude, Ba by 15 times) mdpi.com

The data indicates that a combination of techniques, including precipitation, filtration, evaporation, crystallization, and advanced methods like ion exchange and co-precipitation, are employed to control purity during this compound synthesis. The choice of method depends on the nature of the impurities present and the required purity level of the final product. Analytical techniques like titration and ICP-MS are critical for verifying the effectiveness of these purification steps and ensuring the final product meets the necessary specifications.

Advanced Crystallography and Structural Elucidation of Lithium Nitrate Containing Systems

Single Crystal X-ray Diffraction Analysis of Lithium Nitrate (B79036) Compounds

Single-crystal X-ray diffraction is a powerful analytical method that offers a detailed three-dimensional map of the atomic and molecular structure of crystalline materials. spbu.ru By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine lattice parameters, symmetry, atomic coordinates, and interatomic distances with high precision. spbu.ru

The crystal structure of anhydrous lithium nitrate (LiNO₃) has been determined to belong to the trigonal crystal system. materialsproject.org Its specific space group is identified as R-3c, which is a centrosymmetric space group characterized by a three-fold rotational axis and a c-glide plane. materialsproject.org

In contrast, the hydrated form, this compound trihydrate (LiNO₃·3H₂O), crystallizes in the orthorhombic system. iucr.orgiucr.org Neutron diffraction studies have established its space group as Cmcm. This space group is also centrosymmetric and possesses three mutually perpendicular mirror planes. iucr.org The determination of these distinct crystal systems and space groups is the foundational step in the complete structural characterization of these compounds.

Computational studies have also explored other potential polymorphs of anhydrous this compound. One such theoretical structure crystallizes in the monoclinic C2/c space group. materialsproject.org However, this phase is predicted to be less stable than the experimentally confirmed trigonal structure.

Once the crystal system is identified, the precise dimensions of the unit cell—the fundamental repeating unit of the crystal—are refined. For anhydrous LiNO₃, the unit cell parameters for its trigonal structure have been determined with high accuracy.

This compound trihydrate's unit cell parameters have been studied at different temperatures to understand the effects of thermal motion. Neutron diffraction experiments have provided precise lattice constants at both room temperature (295 K) and cryogenic temperature (120 K), revealing slight contractions of the unit cell upon cooling. iucr.orgiucr.org Studies have also investigated the use of nucleating agents that are structurally similar (isomorphic) to this compound trihydrate to control its crystallization, which relies on matching lattice parameters. For instance, the nucleation agent copper hydroxy nitrate hydrate [Cu₃(OH)₅(NO₃)·2H₂O] has been shown to have in-plane lattice parameters that differ by less than 3% from those of this compound trihydrate, promoting efficient nucleation. google.com

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)Temperature (K)
Anhydrous this compound (LiNO₃)TrigonalR-3c5.8265.8265.826Room Temp.
This compound Trihydrate (LiNO₃·3H₂O)OrthorhombicCmcm6.801812.71325.9990295
This compound Trihydrate (LiNO₃·3H₂O)OrthorhombicCmcm6.71312.6695.968120

Detailed structural analysis extends to the local coordination environment of each atom, including bond lengths and angles. In anhydrous trigonal LiNO₃, the lithium ion (Li⁺) is coordinated to six oxygen atoms, forming a regular LiO₆ octahedron. The nitrate group (NO₃⁻) maintains a trigonal planar geometry.

The structure of this compound trihydrate is more complex due to the presence of water molecules. The neutron diffraction study by Hermansson, Thomas, and Olovsson revealed intricate hydrogen bonding. iucr.org One of the water molecules is involved in six hydrogen bonds, while the other independent water molecule exhibits a tetrahedral environment, being coordinated to two lithium ions and participating in two medium-strength hydrogen bonds. iucr.org This detailed understanding of the hydrogen-bonding network is crucial for explaining the material's properties.

CompoundBondDistance (Å)
Anhydrous this compound (LiNO₃)Li–O2.19
Anhydrous this compound (LiNO₃)N–O1.27

Powder X-ray Diffraction Characterization of this compound Materials

While single-crystal XRD provides the most detailed structural data, powder X-ray diffraction (PXRD) is a more accessible and rapid technique for characterizing polycrystalline materials. nf-itwg.org PXRD is instrumental for routine phase identification, assessing sample purity, and analyzing crystalline phase transformations. nf-itwg.orgmalvernpanalytical.com

In the context of this compound, PXRD is used to confirm the crystalline phase of synthesized materials and to detect the presence of any impurities or secondary phases. For example, in the synthesis of composite materials containing LiNO₃ dispersed within a ceramic matrix like alumina (Al₂O₃), PXRD patterns are used to verify the presence of both the LiNO₃ and Al₂O₃ phases. researchgate.net The technique is also essential in studying the thermal decomposition of lithium-nitrate-containing precursors to form other materials, such as lithium aluminate, by tracking the phase changes as a function of temperature. researchgate.net Furthermore, PXRD can reveal changes in crystallinity; for instance, in some polymer-salt composites, the addition of LiNO₃ can alter the amorphous or crystalline nature of the polymer host, which is observable through changes in the diffraction pattern. researchgate.net

Quasielastic Neutron Scattering Studies of this compound Solutions

Quasielastic neutron scattering (QENS) is a specialized technique used to investigate diffusive and reorientational motions of atoms and molecules on a timescale of picoseconds to nanoseconds. researchgate.net Unlike diffraction techniques that provide a time-averaged static picture of the structure, QENS probes the dynamics of these systems. researchgate.net

While specific QENS studies focusing solely on simple aqueous this compound solutions are not extensively documented in the provided search results, research on analogous systems like aqueous lithium chloride (LiCl) solutions provides significant insight into the expected dynamics. These studies show that the presence of Li⁺ ions significantly influences the dynamics of surrounding water molecules. researchgate.net QENS experiments on LiCl solutions have demonstrated a slowing down of the translational motion of water molecules upon the addition of the salt. researchgate.net

The technique allows researchers to measure parameters such as self-diffusion coefficients and residence times of molecules. aps.org In a typical QENS experiment on a lithium salt solution, the broadening of the elastic neutron scattering peak provides information on the diffusive motions of protons in the water molecules, which are affected by their interaction with the Li⁺ ions. Such studies are crucial for understanding the microscopic details of ion hydration and transport properties in electrolyte solutions. The findings from LiCl solutions suggest that the Li⁺ cation has a profound influence on the mobility of water molecules in its hydration shell, a behavior that would be expected to be similar in this compound solutions. researchgate.net

Advanced Spectroscopic Investigations and Characterization Techniques for Lithium Nitrate Research

Fourier Transform Infrared (FTIR) Spectroscopy of Lithium Nitrate (B79036) and its Derivatives

FTIR spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. By measuring the absorption of infrared radiation, it provides a molecular fingerprint, allowing for the identification of functional groups and the study of intermolecular interactions.

In the study of lithium nitrate, FTIR spectroscopy is instrumental in identifying the characteristic vibrational modes of the nitrate ion (NO₃⁻) and observing the influence of the lithium cation (Li⁺) and the surrounding environment on these modes. The nitrate ion, belonging to the D₃h point group in its free state, exhibits several fundamental vibrational modes. However, in a crystalline or solution environment, interactions with surrounding ions and molecules can lead to changes in symmetry and shifts in the vibrational frequencies.

Key vibrational modes of the nitrate ion observed in the FTIR spectrum of this compound include the asymmetric stretching (ν₃), the symmetric stretching (ν₁), the out-of-plane bend (ν₂), and the in-plane deformation (ν₄). The positions of these bands can provide valuable information about the coordination environment of the nitrate ion and the nature of the cation-anion interactions. For instance, the splitting of degenerate modes can indicate a reduction in the symmetry of the nitrate ion due to strong interactions with lithium ions or a specific crystal lattice arrangement.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Description
ν₃ (E')~1350 - 1410Asymmetric N-O stretch
ν₁ (A₁')~1050Symmetric N-O stretch (Often IR inactive in D₃h symmetry but can become active)
ν₂ (A₂")~815 - 840Out-of-plane bend
ν₄ (E')~720 - 740In-plane O-N-O bend

FTIR spectroscopy is particularly effective in studying the interactions between this compound and bio-polymers, which is a significant area of research for the development of solid polymer electrolytes. When this compound is incorporated into a polymer matrix, such as pectin or alginate, the lithium ions can coordinate with functional groups on the polymer chains, like hydroxyl (-OH) and carboxyl (-COO⁻) groups. researchgate.net

These interactions lead to noticeable changes in the FTIR spectrum of the polymer. For example, shifts in the vibrational frequencies of the C=O and C-O stretching bands of the polymer can confirm the complexation between the polymer and the salt. aip.org The analysis of these spectral changes provides insights into the mechanism of ion transport and the structural modifications of the polymer host upon the addition of the salt. This information is critical for designing bio-polymer electrolytes with enhanced ionic conductivity. Studies have shown that the complex formation between pectin and this compound can be identified through FTIR analysis. aip.org Similarly, research on alginate-based biopolymer electrolytes has utilized FTIR to show that complexation occurs with LiNO₃ via the COO⁻ group of the alginate. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Optical Transparency Studies

UV-Vis spectroscopy probes the electronic transitions within a material by measuring its absorbance of ultraviolet and visible light. This technique is valuable for characterizing the electronic structure and determining the optical transparency of this compound and its solutions.

The nitrate ion exhibits characteristic absorption bands in the UV region due to n → π* and π → π* electronic transitions within the N-O bonds. In aqueous solutions of this compound, these transitions can be observed, and their positions and intensities can be influenced by the concentration of the salt and interactions with the solvent. The study of the UV-Vis spectra of aqueous solutions of LiNO₃ can provide information about ion-solvent and ion-ion interactions. researchgate.net

Furthermore, in the context of materials science, particularly for applications in optical devices or as electrolytes in photoelectrochemical cells, the optical transparency of this compound-containing materials is a crucial parameter. UV-Vis spectroscopy is used to determine the wavelength range over which the material is transparent and to identify the onset of absorption, which corresponds to the material's optical band gap. For instance, in the development of polymer electrolytes, it is essential that the electrolyte is transparent in the visible region if it is to be used in devices like smart windows or dye-sensitized solar cells.

Raman Spectroscopy for Structural Analysis of this compound Compounds

Raman spectroscopy is a light scattering technique that provides information about the vibrational, rotational, and other low-frequency modes in a system. It is complementary to FTIR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations.

In the study of this compound, Raman spectroscopy is extensively used to investigate its crystal structure and the nature of the nitrate ion's vibrations. Polarized Raman spectra of single crystals of LiNO₃ have been used to identify and assign the internal vibrations of the nitrate ion and the external lattice modes. aip.orgdtic.mil The Raman-active modes for crystalline this compound include the symmetric stretch (ν₁), and the in-plane bending modes (ν₃ and ν₄). dtic.mil

The frequencies of these modes are sensitive to the crystalline environment and can be used to study phase transitions and the effects of temperature and pressure on the structure. For example, changes in the Raman spectra of molten this compound with temperature have been interpreted in terms of a quasicrystalline model. aip.org

Vibrational ModeRaman Shift (cm⁻¹) in Crystalline LiNO₃Symmetry Assignment
Lattice Mode (Translational)124.4Eg
Lattice Mode (Librational)237.2Eg
ν₄ (In-plane bend)735.4Eg
ν₁ (Symmetric stretch)1071.0A₁g
ν₃ (Asymmetric stretch)1384.6Eg

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

NMR spectroscopy is a powerful technique that provides detailed information about the local chemical environment of atomic nuclei. In this compound research, both ⁶Li and ⁷Li NMR can be employed to study the lithium ion's coordination, dynamics, and interactions with its surroundings. northwestern.edu

⁷Li NMR is often used to investigate the local environment of lithium ions in solution and solid-state materials. The chemical shift of the ⁷Li nucleus is sensitive to its coordination number and the nature of the surrounding anions and solvent molecules. This can be used to study ion pairing and the formation of larger aggregates in this compound solutions and polymer electrolytes. Furthermore, NMR relaxation time measurements can provide insights into the mobility of lithium ions, which is directly related to the ionic conductivity of electrolytes. researchgate.net In situ ⁷Li-NMR has been utilized to analyze lithium metal surface deposits with various electrolyte compositions. rsc.org

⁶Li NMR, although less sensitive due to its lower natural abundance, offers the advantage of narrower linewidths because of its smaller quadrupole moment. northwestern.edu This can lead to better-resolved spectra, which is particularly useful for studying complex systems.

Electron Spin Resonance (ESR) Spectroscopy for Redox Species Characterization in this compound Electrolytes

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. wikipedia.org In the context of this compound electrolytes, particularly in electrochemical applications like lithium-ion batteries, ESR can be a valuable tool for identifying and characterizing paramagnetic species that may be formed during redox reactions.

For instance, during the charging and discharging of a battery, the electrolyte can undergo decomposition, leading to the formation of radical species. ESR spectroscopy can be used to detect and identify these radicals, providing insights into the degradation mechanisms of the electrolyte. Furthermore, in lithium-sulfur batteries where this compound is often used as an additive, ESR can be employed to study the paramagnetic polysulfide radical anions that are intermediates in the redox chemistry of the sulfur cathode. The use of operando techniques has shown that the addition of LiNO₃ can reduce gassing, though not completely eliminate it, with cells containing LiNO₃ showing the evolution of N₂ and N₂O in addition to CH₄ and H₂. researchgate.net The stability of the cathode/electrolyte interface is related to the oxide species generated during charging, and ESR can detect oxygen or peroxide species during the reaction. ciqtekglobal.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition Analysis of this compound-Derived Interphases

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive analytical technique extensively utilized to investigate the chemical composition and electronic states of elements within the top few nanometers of a material's surface. In the context of this compound research, particularly in its application in lithium-based batteries, XPS provides invaluable insights into the formation and composition of the solid electrolyte interphase (SEI). The SEI is a passivation layer that forms on the electrode surface due to the decomposition of electrolyte components, and its properties are critical to the performance, stability, and safety of the battery. This compound, when used as an electrolyte additive or salt, actively participates in the formation of this interphase, leading to a unique surface chemistry that can be meticulously probed by XPS.

The fundamental principle of XPS involves irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoemitted electrons is measured, and from this, the binding energy of the electrons can be determined. The binding energy is characteristic of the element and its chemical environment, allowing for elemental identification and chemical state analysis.

In the study of this compound-derived interphases, XPS is employed to identify the various chemical species formed from the reduction of the nitrate anion (NO₃⁻) and its interaction with other electrolyte components and the electrode material. By analyzing the high-resolution spectra of the constituent elements—primarily Lithium (Li 1s), Nitrogen (N 1s), and Oxygen (O 1s)—researchers can elucidate the chemical nature of the SEI.

Detailed Research Findings:

XPS studies of SEI layers formed in the presence of this compound have revealed a complex surface chemistry. The decomposition of this compound on the electrode surface leads to the formation of a variety of nitrogen- and oxygen-containing lithium compounds. The identification of these species is achieved by carefully de-convoluting the high-resolution XPS spectra and comparing the binding energies of the observed peaks with those of known reference compounds.

The N 1s spectrum is particularly diagnostic for understanding the reduction pathway of the nitrate anion. In pristine this compound, the nitrogen atom is in a high oxidation state (+5), which corresponds to a high binding energy, typically observed in the range of 407-408 eV. Upon electrochemical reduction, this peak diminishes and new peaks at lower binding energies appear, indicating the formation of nitrogen species with lower oxidation states.

Commonly identified reduction products in the N 1s spectra of this compound-derived interphases include:

Lithium Nitrite (B80452) (LiNO₂): The formation of nitrite represents a partial reduction of the nitrate.

Lithium Nitride (Li₃N): This compound, with nitrogen in the -3 oxidation state, is a key component of a stable SEI and is associated with improved battery performance. It typically appears at a much lower binding energy, in the range of 397-399 eV.

Lithium Oxynitrates (LiNₓOᵧ): These are intermediate reduction products with varying stoichiometry and oxidation states of nitrogen.

The O 1s spectrum provides complementary information about the oxygen-containing species in the interphase. The binding energy of the O 1s peak can differentiate between oxygen in nitrates, nitrites, lithium oxide (Li₂O), and lithium carbonate (Li₂CO₃), the latter of which is a common SEI component from the decomposition of carbonate-based solvents.

The Li 1s spectrum helps to identify the various lithium compounds present in the SEI. While the chemical shifts in the Li 1s spectrum are generally small, making deconvolution challenging, it can still provide valuable information when analyzed in conjunction with the N 1s and O 1s spectra.

Below are data tables summarizing the characteristic binding energies of core levels for this compound and its relevant decomposition products as identified in XPS studies.

Table 1: XPS Binding Energies of N 1s Core Levels in this compound and Related Compounds
CompoundChemical FormulaN 1s Binding Energy (eV)
This compoundLiNO₃~407.0 - 408.0
Lithium NitriteLiNO₂Data not readily available
Lithium NitrideLi₃N~397.0 - 399.0
Table 2: XPS Binding Energies of O 1s Core Levels in this compound and Related Compounds
CompoundChemical FormulaO 1s Binding Energy (eV)
This compoundLiNO₃~532.5 - 533.5
Lithium NitriteLiNO₂Data not readily available
Lithium OxideLi₂O~528.0 - 529.0
Lithium CarbonateLi₂CO₃~531.0 - 532.0
Table 3: XPS Binding Energies of Li 1s Core Levels in this compound and Related Compounds
CompoundChemical FormulaLi 1s Binding Energy (eV)
This compoundLiNO₃Data not readily available
Lithium NitrideLi₃N~55.0 - 56.0
Lithium OxideLi₂O~54.0 - 55.0
Lithium CarbonateLi₂CO₃~55.0 - 56.0

Note: The exact binding energies can vary slightly depending on the instrument calibration, charging effects, and the specific chemical environment of the compound.

Quantitative analysis of the XPS data allows for the determination of the relative atomic concentrations of the elements on the surface, providing a semi-quantitative understanding of the SEI composition. By integrating the peak areas of the different core levels and applying appropriate sensitivity factors, the elemental composition of the interphase can be estimated. This information is crucial for correlating the surface chemistry with the electrochemical behavior of the system.

Thermal Decomposition Kinetics and Stability Studies of Lithium Nitrate

Thermogravimetric Analysis (TGA) of Lithium Nitrate (B79036) and its Mixtures

Thermogravimetric Analysis (TGA) is a widely used technique to study the thermal decomposition of materials by monitoring mass change as a function of temperature or time. TGA is instrumental in determining the temperature range of decomposition and the associated mass loss, which can provide insights into the decomposition products.

Studies utilizing TGA on lithium nitrate and its mixtures have been conducted to assess their thermal stability for applications such as thermal energy storage osti.govaip.orgresearchgate.netresearchgate.net. For instance, TGA has been used to evaluate the thermal decomposition temperature of eutectic salts containing this compound, such as LiNO₃–NaCl (87–13%), which showed excellent chemical stability below 400 °C with no changes after multiple cycles researchgate.netlboro.ac.uk. In other research, TGA was employed to characterize the thermal stability of this compound-containing salts produced from Chilean sources, both before and after corrosion tests osti.govaip.org. These studies indicated a loss of thermal properties, including thermal stability, after corrosion tests, possibly due to the incorporation of corrosion products from the steel osti.govaip.org.

TGA experiments typically involve heating small amounts of sample (around 5-10 mg) in a controlled atmosphere, such as ultra-high purity nitrogen or air, with a defined heating rate osti.govresearchgate.netsciforum.net. The resulting thermogravimetric curves show the percentage weight loss as a function of temperature researchgate.net.

SampleAtmosphereHeating Rate (°C/min)Stability Range/Decomposition Onset (°C)NotesSource
LiNO₃–NaCl (87–13%)Not specifiedNot specifiedBelow 400 °CExcellent chemical stability researchgate.netlboro.ac.uk
LiNO₃ containing saltsUHP nitrogenNot specifiedVaried after corrosion testsStability reduced by corrosion products osti.govaip.org
Pure LiNO₃Nitrogen10Below ~250 °C (in a mixture)Rapid dropping beyond 250 °C repositorioinstitucional.mx
LiNO₃ + Ethylammonium (B1618946) nitrateDry air/NitrogenDynamic and IsothermalMass loss starts around 200 °CSingle decomposition step sciforum.net

Differential Thermal Analysis (DTA) Investigations of Phase Transitions and Decomposition Events

Differential Thermal Analysis (DTA), often conducted simultaneously with TGA (TG-DTA), measures the temperature difference between a sample and a reference material as they are heated or cooled. This technique is valuable for identifying phase transitions (like melting and crystallization) and decomposition events, which are indicated by endothermic or exothermic peaks in the DTA curve.

DTA has been used in conjunction with TGA to obtain thermal decomposition curves for this compound-containing salt mixtures osti.govaip.org. These analyses help in understanding the temperatures at which decomposition reactions occur and whether they are energy-absorbing or energy-releasing processes. For example, DTA spectra of glycine (B1666218) this compound (GLiN), pure glycine, and pure this compound have shown distinct thermal events. Pure this compound exhibits an endothermic transition around its melting point (255-264 °C) connectchemicals.comsigmaaldrich.comprochemonline.comwikipedia.orgatamanchemicals.comchemicalbook.com and another endothermic transition at a higher temperature, around 600 °C, associated with decomposition repositorioinstitucional.mx. Mixtures containing this compound can show different thermal behaviors depending on their composition osti.govresearchgate.net.

SampleTechniqueEvent TypeApproximate Temperature (°C)NotesSource
Pure LiNO₃DTAEndothermic255-264Melting point connectchemicals.comsigmaaldrich.comprochemonline.comwikipedia.orgatamanchemicals.comchemicalbook.com
Pure LiNO₃DTAEndothermic~600Decomposition repositorioinstitucional.mx
GLiNDTAEndothermic~175Transition repositorioinstitucional.mx
GLiNDTAExothermic~250Transition/Decomposition onset repositorioinstitucional.mx
LiNO₃ mixturesTGA/DTADecompositionVariedDepends on mixture composition and history osti.govaip.org

Kinetic Modeling of Thermal Decomposition Reactions of this compound

Kinetic modeling of thermal decomposition reactions aims to determine the parameters that describe the reaction rate and mechanism. This involves analyzing experimental data, often from TGA, to fit kinetic models that can predict the decomposition behavior under different conditions.

While specific detailed kinetic modeling studies solely focused on pure this compound decomposition were not extensively found in the provided search results, research on the kinetic analysis of thermal decomposition has been conducted for related nitrate systems and energetic materials mdpi.comtandfonline.commdpi.com. These studies often employ methods like the Coats-Redfern method or isoconversional methods (e.g., Friedman's differential and Vyzovkin's nonlinear integral) to calculate kinetic parameters such as activation energy (Ea) and the pre-exponential factor (Log(A)) mdpi.comtandfonline.commdpi.com. The decomposition mechanism can also be inferred from the best-fitting kinetic model tandfonline.com.

Chemical Stability of Molten this compound Systems in High-Temperature Applications

The chemical stability of molten this compound systems is a critical factor for their long-term performance in high-temperature applications, such as thermal energy storage in concentrated solar power (CSP) plants osti.govmdpi.comrepec.org. Molten salts used in these applications operate at elevated temperatures, where decomposition and corrosion can occur.

This compound additions to molten salt mixtures, such as those containing sodium and potassium nitrates, have been shown to extend the working temperature range by lowering the melting point and potentially increasing thermal stability to higher temperatures osti.govaip.org. However, the thermal stability limit of molten salts containing this compound is generally reported to be between 550 and 600 °C mdpi.com. The presence of other salts, like calcium nitrate or nitrites, can significantly lower the thermal stability limit mdpi.com.

Corrosion of the containment materials by the molten salt mixture can also affect the salt's purity and thermal stability osti.govaip.org. Studies have investigated the corrosion of stainless steels and low chromium steel in this compound-containing molten salts at elevated temperatures osti.govaip.org. The incorporation of corrosion products from the steel into the molten salt mixture can alter the salt's composition and consequently affect its thermal stability and heat capacity osti.govaip.org.

The decomposition of nitrates in molten salts at high temperatures is accelerated above 500 °C and can involve the decomposition of nitrate ions into nitrite (B80452) ions and oxygen gas, followed by the decomposition of nitrite ions at higher temperatures into oxide ions and various gaseous species researchgate.net. The stability of these molten salt mixtures is also influenced by the surrounding atmosphere, with the presence of oxygen affecting the nitrate-nitrite equilibrium repec.org.

Theoretical and Computational Chemistry Approaches to Lithium Nitrate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure, stability, and reactivity of materials, including lithium nitrate (B79036). DFT calculations can provide valuable information about the ground state properties of LiNO₃ and its interactions with other species. Studies have employed DFT to understand the behavior of lithium nitrate, particularly in the context of battery electrolytes and corrosion inhibition.

For instance, DFT has been used to analyze the molecular properties of nitrate (NO₃⁻) and nitrite (B80452) (NO₂⁻) ions. The calculated energy differences (ΔE) for NO₂⁻ and NO₃⁻ were found to be -5.74 eV and -5.45 eV, respectively, which correlated with experimental observations in corrosion inhibition studies. mdpi.com

In the context of lithium metal batteries, DFT studies have been utilized to investigate the interaction between the nitrate group and the lithium (110) surface. These calculations showed that the adsorption of the NO₃ group on the lithium surface is energetically favorable, with a calculated adsorption energy of -10.3732 eV. ntu.edu.sg The optimized structures from these calculations indicate that the N-O bonds in the adsorbed NO₃ group are broken, and the dissociated N and O atoms bond with lithium. ntu.edu.sg These findings suggest a strong reaction between LiNO₃ and lithium metal, potentially leading to the formation of a solid electrolyte interphase (SEI) layer. ntu.edu.sg

Prediction of Electrochemical Behavior of Lithium Nitrite and Nitrate Species

DFT and other quantum chemical methods are instrumental in predicting the electrochemical behavior of lithium nitrite and nitrate species, particularly in electrolyte systems. Understanding the redox processes of these species is critical for developing stable and efficient electrochemical devices like lithium-oxygen (Li-O₂) batteries.

Studies employing DFT and coupled-cluster calculations, combined with solvation models, have investigated the chemical and electrochemical behavior of lithium nitrite (LiNO₂) in solvents like acetonitrile. researchgate.netacs.orgnih.govacs.org These calculations have shown good agreement with experimental results for the redox potentials of oxygenated nitrogen compounds, with an average accuracy of 0.10 V. researchgate.netacs.orgnih.govacs.org

Theoretical calculations suggest a reaction mechanism for the electrochemical oxidation of LiNO₂ in acetonitrile, involving the formation of a trans-ONO-NO₂ dimer and subsequent reactions. acs.orgnih.gov The agreement between experimental and simulated cyclic voltammograms supports this proposed mechanism of coupled electrochemical and chemical reactions. acs.orgnih.govacs.orgconfex.com These studies also propose a possible mechanism for the regeneration of LiNO₃ in the electrolyte in the presence of oxygen during the charging of a Li-O₂ battery. researchgate.netacs.orgnih.govacs.org

DFT has also been used to study the electrochemical remediation of nitrate, estimating adsorption, reaction pathways, thermodynamic changes, kinetic activation energy, and limiting potentials on different active sites. oaepublish.com

Adsorption Studies of Vapors on Sensor Surfaces Incorporating this compound

DFT calculations have been applied to study the adsorption of various vapors, including those produced by battery solvents and their degradation products, as well as water, on sensor surfaces that may incorporate components related to this compound systems. These studies are relevant for the development of sensors for detecting off-gases from batteries, which is important for safety.

DFT calculations have been used to investigate the adsorption of molecules like 1,3-dioxololane (DOL), 1,2-dimethoxyethane (B42094) (DME), nitrogen dioxide (NO₂), phosphorous pentafluoride (PF₅), and water (H₂O) on metal oxide heterostructures used in sensors. acs.orgnih.govresearchgate.netacs.org While these studies focus on the sensor material itself, the context is the detection of vapors from electrolytes that can contain lithium salts like LiNO₃. acs.orgnih.govresearchgate.netacs.org The calculations help understand the molecular interactions and the impact of humidity on sensor performance. acs.orgnih.govresearchgate.net For example, DFT calculations indicated that PF₅ and DME showed the most exothermic molecular interactions with the sensor surfaces studied. acs.orgnih.govresearchgate.net

Coupled-Cluster and High-Level Quantum Chemical Methods for this compound-Related Species

Coupled-cluster (CC) and other high-level quantum chemical methods provide more accurate descriptions of electron correlation compared to standard DFT, making them valuable for studying the electronic structure and properties of smaller molecules and clusters related to this compound.

Coupled-cluster calculations, such as RCCSD(T)/CBS, have been used in conjunction with DFT to study the chemical and electrochemical behavior of lithium nitrite in acetonitrile, demonstrating excellent agreement with experimental redox potentials. researchgate.netacs.orgnih.govacs.org These high-level methods contribute to a more accurate understanding of the energetics and reaction pathways of this compound-related species in solution.

Ab initio quantum chemical methods, which include methods like Hartree-Fock and post-Hartree-Fock methods such as Coupled Cluster, have been used to study nitrate anions and ion pairs like Li⁺NO₃⁻. ysu.am Calculations of geometry and vibrational frequencies for free anions and different coordination structures (monodentate, bidentate, tridentate) of ion pairs have been performed using methods like RHF/6-31+G(d) and B3LYP/6-31+G(d). ysu.am

Ab initio molecular dynamics simulations have also been employed to study the hydrogen-bond dynamics in this compound trihydrate, providing insights into the interactions between water molecules and nitrate ions in the crystal structure. wikipedia.orgnih.govresearchgate.net

Molecular Dynamics Simulations of this compound Electrolytes and Solvation Structures

Molecular Dynamics (MD) simulations are powerful tools for investigating the dynamic behavior and structural properties of this compound in various condensed phases, particularly in electrolyte solutions and molten salts. These simulations provide insights into ion transport, solvation structures, and intermolecular interactions.

For example, MD simulations have shown that in sulfolane (B150427) electrolytes, the nitrate anion can participate in the solvation sheath of lithium ions. nih.govnovanet.ca This participation can influence the coordination of other anions, such as bis(trifluoromethanesulfonyl)imide (TFSI⁻), around Li⁺. nih.govnovanet.ca MD simulations have also been used to study LiNO₃ as a salt additive in dual-salt electrolytes, investigating the evolution of the solid-electrolyte interphase (SEI) layer through ab initio molecular dynamics (AIMD) simulations. researchgate.net These studies consider different ion pair models and the role of solvation shells. researchgate.net

MD simulations have also been applied to study molten salts, including this compound, to understand their structure and dynamics. researchgate.netacs.org

Analysis of Solvation Behavior and Ionic Interactions in this compound Solutions

Molecular dynamics simulations provide detailed insights into the solvation behavior of lithium ions and their interactions with nitrate anions and solvent molecules in solutions. This is crucial for understanding ionic conductivity and interfacial phenomena in electrochemical systems.

MD simulations of this compound solutions in protic ionic liquids, such as ethylammonium (B1618946) nitrate, have revealed that lithium cations are solvated within the polar nanodomains formed by the anions. nih.govresearchgate.netresearchgate.net In these systems, lithium ions coordinate with nitrate anions in a manner reminiscent of a solid-like pseudolattice structure. nih.govresearchgate.net Studies have shown that the average coordination number of Li⁺ with anions can be around 4, with nitrate coordinating in both monodentate and bidentate ways. nih.govresearchgate.net

MD simulations have also been used to investigate the solvation structure of Li⁺ in carbonate electrolytes containing LiNO₃. acs.orgqianggroup.comresearchgate.net Radial distribution functions (RDFs) from these simulations can show the distances between lithium ions and oxygen or nitrogen atoms of nitrate and solvent molecules, providing information about the solvation shell composition. acs.orgqianggroup.comresearchgate.netresearchgate.net The coordination numbers of nitrate and solvent molecules around Li⁺ can also be determined from these simulations. acs.org

Furthermore, MD simulations can reveal how the introduction of co-solvents affects the Li⁺ solvation structure and the incorporation of nitrate anions into the solvation shell. acs.org The dynamics of lithium ions, such as their mean square displacement, can also be calculated from MD simulations to understand their mobility in different electrolyte compositions. qianggroup.comresearchgate.netresearchgate.net

Understanding Intermolecular Interactions in Liquid and Solid this compound Systems

Molecular dynamics simulations are valuable for exploring the intermolecular interactions within liquid and solid this compound systems, including molten salts and hydrated forms.

MD simulations of molten nitrates, including LiNO₃, have been conducted to study their structure and interactions at the atomic scale, particularly at interfaces with materials like MgO. acs.org These simulations provide details about adsorbed layers and interface energies. acs.org

In solid this compound trihydrate, ab initio molecular dynamics simulations have been used to study the hydrogen-bond dynamics, specifically the bifurcated interaction between water hydrogen atoms and nitrate oxygen atoms. wikipedia.orgnih.govresearchgate.net These simulations help elucidate the nature of hydrogen bonding in the solid state and its influence on vibrational spectra. nih.govresearchgate.net

MD simulations can also investigate the interactions between nitrate anions and water molecules in mixtures, providing insights into binding energies and structural arrangements. arxiv.org These studies contribute to a fundamental understanding of the forces governing the behavior of this compound in different phases.

Computational Screening Methodologies for this compound-Containing Materials Design

Computational screening methodologies play a crucial role in accelerating the discovery and design of novel materials containing this compound (LiNO₃) for various applications, particularly in energy storage and thermal energy systems. These approaches leverage theoretical calculations and simulations to evaluate a large number of potential materials or compositions, identifying promising candidates for further experimental investigation.

One prominent application of computational screening involving LiNO₃ is in the design of electrolytes for lithium metal batteries (LMBs) and lithium-ion batteries (LIBs). The formation of a stable solid electrolyte interphase (SEI) on the lithium metal anode is critical for enhancing battery performance and safety, and LiNO₃ is known to act as an effective additive for regulating SEI formation. researchgate.netesciencemag.com Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are employed to understand the decomposition pathways of electrolyte components, including LiNO₃, and to predict the composition and properties of the resulting SEI layer. researchgate.netresearchgate.netresearchgate.net

High-throughput computational screening, often combined with machine learning (ML) techniques, allows for the rapid evaluation of numerous electrolyte formulations. By calculating properties correlated with performance, such as the lowest unoccupied molecular orbital (LUMO) energy (which indicates reductive stability) and adsorption energies of lithium salts on electrode surfaces, researchers can identify promising electrolyte compositions. researchgate.netpnas.orgazom.com For instance, studies have used ML models trained on experimental data and DFT-derived properties to predict the Coulombic efficiency of electrolytes containing various lithium salts, including LiNO₃ as an additive. pnas.orgazom.com These models can help identify key features influencing performance, such as the ratio of solvent oxygen content. pnas.org

Molecular dynamics simulations are also extensively used to study the behavior of LiNO₃ in liquid and molten salt systems. These simulations provide insights into the solvation structure of lithium ions, the interactions between different electrolyte components, and the dynamics of ion transport. researchgate.netacs.orgosti.gov For example, MD simulations have been used to investigate the structure of water in ternary systems containing this compound and calcium nitrate, examining radial distribution functions and coordination numbers to understand the composition of solvation shells. researchgate.net In the context of molten salts for thermal energy storage, MD simulations have been applied to study the interfaces between molten nitrates (including LiNO₃) and materials like MgO, providing atomic-scale details of adsorbed layers and rationalizing interface energies. acs.org Computational molecular dynamics methods are also being used to identify minimum liquidus compositions in multi-component molten salt systems containing LiNO₃ for thermal energy storage applications. osti.gov

Computational screening is also applied to the design of phase change materials (PCMs) for thermal energy storage, where LiNO₃ and its hydrates are investigated due to their favorable thermophysical properties, such as high heats of fusion. nasa.govdtic.milmdpi.comresearchgate.net Although the provided search results primarily focus on experimental characterization and modeling of heat transfer in PCMs, computational approaches can be used to screen for new PCM compositions with desired melting points and energy storage densities.

Detailed research findings from computational studies involving LiNO₃ include:

DFT calculations revealing that the introduction of LiNO₃ can effectively inhibit the corrosion of the lithium metal anode by passivating active hydrogen ions in certain electrolyte components. acs.org

Computational simulations indicating that the anion-rich solvated structure in deep eutectic electrolytes containing LiNO₃ can promote electrochemical processes via the solution mechanism, enhancing oxygen reduction and evolution reaction kinetics in lithium-oxygen batteries. acs.org

Reactive force field molecular dynamics simulations showing that the presence of LiNO₃ in electrolytes can lead to the formation of a bilayer SEI structure on the lithium anode, with Li₃N and LiₓNᵧO₂ reduction products forming on top of an amorphous polymer matrix. researchgate.net While these N-containing compounds can facilitate lithium-ion transport, the resulting structure may exhibit decreased mechanical performance due to porosity. researchgate.net

DFT calculations used to study the decomposition process of LiNO₃ on different current collector surfaces, providing insights into energy barriers and reaction pathways. researchgate.net

Computational screening methodologies, encompassing DFT, MD, and ML, provide powerful tools for understanding the fundamental behavior of LiNO₃ in complex chemical systems and for guiding the design of materials with tailored properties for energy and thermal applications.

Data Table Examples (Illustrative based on search findings):

Below are examples of how data from computational studies could be presented in tables. Note that creating truly "interactive" tables is beyond the scope of this text-based response, but the structure and content are provided.

Table 1: DFT-Calculated Adsorption Energies of Nitrates on MgO (001) Surface

NitrateAverage Tilt Angle (αT) relative to MgO (001) plane (°)Distance between bound oxygen atoms (OB) of nitrates and closest MgO atoms (Å)
LiNO₃~90 (Std. Dev. ~45) acs.orgClosest to Mg-O distance in MgO (2.1 Å) acs.org
NaNO₃~90 (Std. Dev. ~45) acs.orgSlightly increases compared to LiNO₃ acs.org
KNO₃~90 (Std. Dev. ~45) acs.orgIncreases compared to NaNO₃ acs.org

Note: Data extracted and summarized from search result acs.org. Standard deviations indicate high thermal mobility.

Table 2: Computational Insights into SEI Composition with LiNO₃ Additive

Electrolyte SystemComputational MethodKey LiNO₃ Reduction Products in SEINoted Impact on SEI Structure/PropertiesSource
Standard EC/DEC with LiNO₃ additiveReactive Force Field MD (ReaxFF)Li₃N, LiₓNᵧO₂Bilayer structure, increased porosity, potential decrease in mechanical performance researchgate.net
Deep Eutectic Electrolyte (DEE) with LiNO₃ additiveComputational SimulationsN-containing inorganics (LiₓN, LiNₓOᵧ)Uniform but dense SEI layer, inhibits H⁺ motion acs.org

Table 3: High-Throughput Screening Descriptors for Li-Ion Conductors

DescriptorRelevance to Li-ion ConductionComputational Method Used for ScreeningExample Application Involving Li-containing CompoundsSource
Lithium-phonon band centerAssociated with low lithium-ion migration barriersLattice dynamics calculationsScreening of ~14,000 Li-containing compounds mit.edu
Electrochemical stability windowIndicates stability against oxidation and reductionDFT calculationsScreening of ~14,000 Li-containing compounds mit.edu
Energy above hullProxy for structural stabilityDFT calculationsScreening of ~14,000 Li-containing compounds mit.edu
LUMO energyIndicates reductive stability, relevant for SEI formationQuantum chemistry methods (e.g., PM3, DFT)Screening of electrolyte additives researchgate.netazom.com
Adsorption energyReflects interaction with electrode surface, affects dendrite growthDFT calculationsStudy of lithium salt interactions with Li surface azom.com

Advanced Research Applications of Lithium Nitrate in Materials Science and Electrochemistry

Lithium Nitrate (B79036) in Electrochemical Energy Storage Systems

Interfacial Phenomena in Lithium Metal Batteries (LMBs)

Strategies for Lithium Dendrite Growth Suppression Utilizing Nitrate Regulation

The growth of lithium dendrites on the surface of the lithium metal anode is a major safety concern and performance limiter in lithium metal batteries. researchgate.netrsc.orgstanford.edu These dendrites can penetrate the separator, leading to internal short circuits, thermal runaway, and capacity fade. rsc.orgstanford.edu Lithium nitrate has been investigated as an electrolyte additive to mitigate dendrite formation. researchgate.netrsc.orgstanford.edu

The presence of nitrate anions in the electrolyte can influence the formation of a stable and uniform solid-electrolyte interphase (SEI) layer on the lithium metal surface. researchgate.netrsc.orgmit.edu This SEI layer acts as a protective barrier, promoting more uniform lithium deposition and stripping during cycling, thereby suppressing the growth of dendritic structures. researchgate.netrsc.orgmit.edu Studies have shown that this compound can react with lithium to form a passivating layer, contributing to the stability of the SEI. mit.eduresearchgate.net

Research indicates that the effectiveness of this compound in dendrite suppression can be enhanced when used in combination with other additives. rsc.orgstanford.edumit.edu For instance, a synergistic effect between lithium polysulfide and this compound in ether-based electrolytes has been demonstrated to prevent lithium dendrite growth and minimize electrolyte decomposition. stanford.edumit.edu This combination leads to the formation of a stable and uniform SEI layer. mit.edu

Catalytic and Redox Mediation Roles in Lithium-Oxygen (Li-O₂) and Lithium-Sulfur (Li-S) Batteries

This compound acts as a valuable additive and redox mediator in both Li-O₂ and Li-S battery systems, influencing their electrochemical performance and stability. researchgate.netresearchgate.netacs.orgnih.govresearchgate.netnih.govrsc.org

Enhancement of Oxygen Reduction Reaction (ORR) and Oxygen Evolution Reaction (OER) Kinetics

In Li-O₂ batteries, the sluggish kinetics of the oxygen reduction reaction during discharge and the oxygen evolution reaction during charge contribute to large overpotentials and limited cycle life. acs.orgnih.govchinesechemsoc.org this compound has been shown to improve both ORR and OER kinetics. researchgate.netacs.orgnih.govacs.org

The nitrate anion can enhance the ORR by enabling a mechanism involving solubilized species like superoxide (B77818) radicals, which facilitates the formation of submicronic lithium peroxide (Li₂O₂) particles. researchgate.netacs.orgnih.gov During charging, this compound can serve as a redox mediator. researchgate.netresearchgate.netacs.orgnih.govnih.gov Nitrite (B80452) ions (NO₂⁻), formed by the reduction of nitrate ions at the anode, can be oxidized to nitrogen dioxide (NO₂) which then oxidizes Li₂O₂. researchgate.netacs.orgnih.gov This process helps to lower the OER overpotentials. researchgate.netacs.orgnih.gov

Computational simulations support that the anion-rich solvated structure created by this compound can promote the electrochemical process via a solution mechanism, thereby enhancing ORR/OER kinetics. acs.org

Regeneration Mechanisms of Nitrate Anions in Battery Cycling

A key aspect of this compound's function in Li-O₂ batteries is its ability to be regenerated during battery cycling, contributing to long-term stability. researchgate.netacs.orgacs.orgnih.gov

In electrolytes containing this compound, nitrate anions can react with lithium metal in the presence of dissolved oxygen to form soluble nitrite anions and a passivating layer of lithium oxide (Li₂O) on the lithium electrode surface. researchgate.netacs.org The soluble nitrite anions can then react with dissolved oxygen through a combined electrochemical and chemical process that regenerates the nitrate anions. researchgate.netacs.orgacs.orgnih.gov This regenerative principle is significant as it allows for the use of electrolyte solvents that might otherwise be unstable towards lithium metal. researchgate.netacs.org

Mitigation of the Polysulfide Shuttle Effect in Li-S Battery Systems

The polysulfide shuttle effect is a major challenge in lithium-sulfur batteries, leading to capacity loss and poor cycling efficiency. researchgate.netresearchgate.netmdpi.commdpi.com Soluble lithium polysulfide species formed at the cathode during cycling can diffuse to the lithium anode and react irreversibly. researchgate.netmdpi.commdpi.com

This compound is a widely studied additive in Li-S battery electrolytes specifically for its ability to suppress the redox shuttle of soluble lithium polysulfides. researchgate.netresearchgate.netmdpi.comsciopen.com The current understanding is that this compound reacts with the lithium anode to form a protective solid-electrolyte interphase (SEI) layer. researchgate.netmdpi.com This layer helps to prevent direct reaction between dissolved polysulfides and the lithium anode, thereby reducing the shuttle effect and improving coulombic efficiency and cycling stability. researchgate.netresearchgate.netmdpi.com

Furthermore, it is believed that this compound can participate in the SEI formation by oxidizing polysulfides into species like sulfonates and sulfates, while being reduced itself. osti.gov These reaction products can become part of the passivating layer, minimizing the interaction of dissolved polysulfides with the lithium anode. osti.gov Some research also suggests that this compound may catalyze the conversion of highly soluble polysulfides to less soluble elemental sulfur near the end of the charging process. researchgate.net

Development of Polymer Electrolytes for Advanced Electrochemical Devices

Polymer electrolytes are gaining attention for their potential use in advanced electrochemical devices, including lithium-ion batteries, fuel cells, and supercapacitors, offering advantages such as flexibility, safety, and ease of processing compared to liquid electrolytes. researchgate.netaip.orgtandfonline.commdpi.com Lithium salts, including this compound, are incorporated into polymer matrices to provide the necessary ionic conductivity. researchgate.netaip.orgtandfonline.commdpi.com

Cellulose (B213188) Acetate-Lithium Nitrate Bio-Polymer Electrolyte Systems

Cellulose acetate (B1210297) (CA) is a natural polymer derived from renewable resources, making it an attractive host material for developing biodegradable and cost-effective bio-polymer electrolytes. researchgate.nettandfonline.commdpi.comresearchgate.netsemanticscholar.orgnih.gov Research has explored the incorporation of this compound into cellulose acetate matrices to create solid bio-polymer electrolytes for potential energy storage applications. researchgate.netresearchgate.netsemanticscholar.org

Studies have investigated the preparation and characterization of cellulose acetate-lithium nitrate systems using techniques such as solution casting. researchgate.nettandfonline.comresearchgate.net The incorporation of this compound influences the crystalline nature of cellulose acetate and facilitates the formation of polymer-salt complexes. researchgate.netresearchgate.net Electrochemical impedance spectroscopy is used to evaluate the ionic conductivity of these bio-polymer electrolytes. researchgate.netresearchgate.net For instance, a study reported achieving an ionic conductivity of 1.93 × 10⁻³ S/cm for a 50CA/50LiNO₃ polymer electrolyte at room temperature (303 K). researchgate.netresearchgate.net Transference number measurements confirm that lithium ions are the primary conducting species in these systems. researchgate.netaip.org These bio-polymer electrolytes have also demonstrated promising electrochemical stability windows. researchgate.net

The development of cellulose acetate-lithium nitrate bio-polymer electrolytes contributes to the search for environmentally friendly and sustainable electrolyte materials for next-generation electrochemical devices. researchgate.nettandfonline.com

Molten Salt Chemistry and Thermal Energy Storage Systems Involving this compound

Molten salts, including those containing this compound, are explored for their potential in thermal energy storage (TES) systems, especially in concentrated solar power (CSP) plants. lneg.ptaip.org Their advantages include the ability to function as both heat transfer fluids and storage media. lneg.pt The inclusion of this compound in these mixtures can help lower melting points, which is crucial for preventing freezing in storage systems and extending the operational temperature range. lneg.ptrepec.org

Investigation of Eutectic Salt Mixtures for Latent Heat Storage Applications

Eutectic salt mixtures involving this compound are actively investigated for latent heat storage applications, particularly in the medium temperature range (below 300 °C). researchgate.netlboro.ac.uk Latent heat storage is advantageous because it allows for the storage of a large amount of heat within a narrow temperature range. researchgate.netlboro.ac.uk

A studied eutectic mixture is LiNO₃-NaCl (87-13 wt%). researchgate.netlboro.ac.uk This composition has shown a suitable melting temperature of around 220 °C and a relatively high latent heat capacity, reported to be greater than 290 kJ/kg. researchgate.netlboro.ac.uk Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal properties and stability of these mixtures. researchgate.netlboro.ac.uk The LiNO₃-NaCl (87-13 wt%) eutectic salt has demonstrated excellent chemical stability below 400 °C over multiple cycles. researchgate.netlboro.ac.uk

Another ternary mixture, 30 wt% LiNO₃ + 13 wt% NaNO₃ + 57 wt% KNO₃, has also been investigated for TES. repec.orguevora.pt The addition of this compound in this mixture has been shown to reduce the melting point significantly compared to conventional solar salt (NaNO₃-KNO₃ eutectic), with melting points reported between 124 °C and 128 °C depending on the purity of the LiNO₃ used. repec.orguevora.pt This lower melting point allows for a wider operating temperature range in CSP plants. repec.orguevora.pt The heat capacity of this ternary mixture with 98% pure LiNO₃ was measured by modulated differential scanning calorimetry (MDSC) to be 1.718 J/g°C at 390 °C. uevora.pt

Interactive Table 1: Properties of Selected this compound-Containing Eutectic Mixtures for Latent Heat Storage

Mixture Composition (wt%)Melting Temperature (°C)Latent Heat Capacity (kJ/kg)Thermal Stability Limit (°C)Reference
LiNO₃-NaCl (87-13)~220>290<400 researchgate.netlboro.ac.uk
LiNO₃-NaNO₃-KNO₃ (30-13-57)124-128Not specified~594-596 repec.orguevora.pt
NaNO₃-LiNO₃ (46-54)Just under 200>220Good researchgate.net
NaNO₃-LiNO₃ (40-60)Just under 200>220Good researchgate.net

Research into this compound as a Component in Molten Salt Heat Transfer Fluids

Molten salts are also explored as heat transfer fluids (HTFs) in various energy applications. lneg.ptresearchgate.net this compound is considered a promising component in these HTFs due to its ability to lower the melting point of salt mixtures and improve thermophysical properties. lneg.ptresearchgate.netnih.govcore.ac.uk

Quaternary nitrate-based molten salts containing LiNO₃, NaNO₃, KNO₃, and Ca(NO₃)₂ have been developed and characterized as potential HTFs. researchgate.netnih.gov Studies have shown that increasing the LiNO₃ content in these mixtures can lead to a decrease in melting temperature, an increase in heat capacity, improved thermal stability, and reduced viscosity at solidification temperatures. nih.gov One such quaternary mixture with a composition of 10 wt% LiNO₃, 10 wt% NaNO₃, 40 wt% KNO₃, and 40 wt% Ca(NO₃)₂ exhibited a low melting point of 97.7 °C, a heat capacity of 0.46 J/g°C, and a maximum thermal stability temperature of 439.04 °C. researchgate.net Another quaternary mixture containing KNO₃, LiNO₃, Ca(NO₃)₂, and NaNO₂ showed a lowest endothermic peak at 73.5 °C and high thermal stability up to 590 °C. nih.gov These properties suggest their potential as replacements for existing organic synthetic oil HTFs. nih.gov

Research also indicates that ternary molten salts incorporating this compound, such as the 30 wt% LiNO₃ + 57 wt% KNO₃ + 13 wt% NaNO₃ mixture, can significantly reduce the minimum operating temperature compared to solar salt, making them suitable for use in CSP plants at temperatures as low as 190 °C. uevora.pt Viscosity measurements for this ternary mixture show values below 10 cP at 200 °C, which is considered reasonable for molten salt applications. uevora.pt

Catalytic Applications and Reaction Enhancement by this compound

This compound has demonstrated utility in various catalytic applications, acting as a catalyst itself or as a precursor and additive to enhance catalytic processes. researchgate.netresearchgate.netacs.orgscispace.comresearchgate.net

Heterogeneous and Homogeneous Catalysis by this compound

This compound can participate in both heterogeneous and homogeneous catalytic systems. mdpi.com In heterogeneous catalysis, this compound can be supported on various materials to create active catalytic sites. For instance, LiNO₃ supported on aluminum oxide (Al₂O₃) has been investigated as a heterogeneous catalyst for the transesterification of palm oil to produce biodiesel. scispace.com This LiNO₃/Al₂O₃ catalyst, prepared by an impregnation method followed by calcination, showed effectiveness in achieving high yields of methyl esters with no observed soap formation, which is a common issue with homogeneous base catalysts. scispace.com

This compound has also been explored as a component in mixed catalysts for reactions like electrophilic aromatic nitration. researchgate.net While the specific role of LiNO₃ in such mixed systems (e.g., with LiClO₄, Yb(OPf)₃, MoO₃ on silica (B1680970) gel) can vary, its presence can influence the reaction pathway and efficiency. researchgate.net

In homogeneous catalysis, this compound can act as a catalyst or co-catalyst in solution-phase reactions. Its nitrate anion has been shown to have a significant effect on the chemistry of certain electrochemical reactions. researchgate.netacs.orgnih.gov

Mechanistic Studies of Nitration and Oxidation Processes Catalyzed by this compound

Mechanistic studies have delved into how this compound influences reactions, particularly nitration and oxidation processes. In the context of lithium-oxygen (Li-O₂) batteries, this compound has been found to improve both the oxygen reduction reaction (ORR) and oxygen evolution reaction (OER). researchgate.netacs.orgnih.gov The nitrate anion can enhance the ORR by facilitating a mechanism involving solubilized species like superoxide radicals, which promotes the formation of submicronic lithium peroxide (Li₂O₂) particles. researchgate.netacs.orgnih.gov Furthermore, LiNO₃ can act as a redox mediator; nitrite ions (NO₂⁻) formed by the reduction of nitrate ions on the anode can be oxidized to nitrogen dioxide (NO₂), which then oxidizes Li₂O₂. researchgate.netacs.orgnih.gov This process helps to lower the OER overpotentials. researchgate.netacs.orgnih.gov

This compound has also been employed in novel strategies for the electrophilic nitration of aromatic compounds. nih.gov For example, a method using LiNO₃ in the presence of sulfuric acid in trifluoroacetic acid has been reported for the nitration of deactivated aromatic compounds, yielding products in moderate to excellent yields under mild conditions. nih.gov

In the context of NO chemical sorption, this compound formation has been observed and studied. acs.org Theoretical proposals suggest that in the presence of oxygen, NO chemical sorption can lead to the formation of this compound and copper oxide. acs.org The melting processes of this compound can also enhance NO sorption. acs.org

This compound as a Precursor for the Synthesis of Advanced Catalytic Materials

This compound serves as a valuable precursor in the synthesis of various advanced catalytic materials. americanelements.comnih.govrsc.orgresearchgate.net Metal nitrates, including this compound, are commonly used as starting materials for the preparation of catalysts through methods like impregnation, co-precipitation, and hydrothermal synthesis. scispace.comnih.govresearchgate.net

For instance, supported this compound catalysts for applications such as soot combustion have been prepared by impregnating supports like SiO₂, ZrO₂, and ZrO₂·nH₂O with a LiNO₃ solution. researchgate.net Subsequent characterization confirms the presence of this compound on the support, and these catalysts have shown activity in soot combustion. researchgate.net

This compound can also be used in the synthesis of promoted catalysts. In the synthesis of promoted Ru/ZrH₂ catalysts for ammonia (B1221849) synthesis, nitrate precursors of promoters like K, Ba, and Cs are dissolved and added to the support, followed by thermal treatment. rsc.org While this example focuses on other nitrate precursors, it illustrates the general approach where metal nitrates, including potentially this compound for lithium-promoted catalysts, are used as starting materials.

Furthermore, nitrates are highlighted as excellent precursors for the production of ultra high purity compounds and certain nanoscale catalytic materials like nanoparticles and nanopowders. americanelements.com The synthesis of novel catalysts often involves dissolving metal precursors, which can include this compound, in solvents as part of methods like sol-gel or co-precipitation. researchgate.net

This compound serves as a key ingredient in the synthesis of various advanced materials, leveraging its ability to provide a readily available source of lithium ions and act as a reaction medium or additive. americanelements.com Its applications span the creation of complex oxides for energy storage, the controlled synthesis of low-dimensional nanomaterials, and the formulation of specialized ceramics and glasses with enhanced properties. imarcgroup.comtalisonlithium.comalbemarle.com

Precursor Chemistry for the Synthesis of Novel Functional Materials

This compound is frequently employed as a lithium precursor in the synthesis of a wide range of functional materials. Its high solubility in various solvents facilitates homogeneous mixing at the atomic level, which is crucial for achieving uniform composition and desired material properties in the final product. americanelements.commdpi.comrsc.org The decomposition of this compound upon heating also plays a role in the formation of oxide phases during synthesis processes like calcination or spray pyrolysis. mdpi.comrsc.orgacs.orgnih.gov

Fabrication of Lithium-Containing Complex Oxides and Their Structural Peculiarities

Lithium-containing complex oxides are central to various technologies, notably as cathode materials in lithium-ion batteries. nih.govmdpi.com this compound is a common lithium source in the synthesis of these materials, such as lithium cobalt oxide (LiCoO₂) and lithium-rich layered oxides like Li₁.₂Mn₀.₅₁Ni₀.₂₁₇₅Co₀.₀₇₂₅O₂. mdpi.comacs.orgmdpi.com

Synthesis methods often involve combining this compound with nitrates or other salts of transition metals (e.g., cobalt nitrate, nickel nitrate, manganese nitrate) in a solution, followed by processes like co-precipitation, sol-gel, or spray pyrolysis, and subsequent calcination at high temperatures. mdpi.comacs.orgnih.govmdpi.comscirp.org The choice of precursor salts, including the anion (nitrate vs. acetate), can influence particle size, morphology, and cationic ordering in the resulting complex oxides. mdpi.comrsc.org For instance, using nitrate-based metal salts in conjunction with a gelling agent like cornstarch has been shown to result in smaller particles with higher surface area in the synthesis of lithium-rich cathode materials. mdpi.com

The structural peculiarities of these complex oxides, such as cation ordering and the formation of well-layered structures, are critical for their electrochemical performance. acs.orgmdpi.com Synthesis conditions, including temperature and annealing time, significantly impact these structural aspects. acs.org For example, in the synthesis of LiCoO₂ via spray pyrolysis, annealing at specific temperatures (e.g., 775 °C for nitrate precursors) promotes the formation of a well-layered structure with minimal cation mixing, leading to high initial discharge capacities. acs.org

Data from research on LiCoO₂ synthesis via spray pyrolysis using nitrate precursors highlights the impact of annealing temperature and time on structural ordering and electrochemical performance.

Precursor TypeAnnealing Temperature (°C)Annealing Time (h)I₀₀₃/I₁₀₄ Ratio(006)/(102) and (108)/(110) Peak SeparationInitial Discharge Capacity (mAh/g)
Nitrate8000.5>1.2Distinct-
Nitrate8001>1.2Distinct-
Nitrate7751HighDistinct~179 (at 0.1C)
Acetate7503--136 (at 0.1C)

Note: Data compiled from search result acs.org. The I₀₀₃/I₁₀₄ ratio and peak separation are indicators of layered structure and minimal cation mixing, desirable for good electrochemical performance.

Synthesis of Nanocrystalline and Two-Dimensional Materials Assisted by this compound

This compound also plays a role in the synthesis of nanocrystalline and two-dimensional (2D) materials, often acting as a reaction medium, catalyst, or structure-directing agent. In the synthesis of nanocrystalline materials like lithium iron oxide (LiFeO₂), this compound can be used as a starting material in methods such as sol-gel synthesis. scirp.org The resulting nanocrystalline LiFeO₂ can exhibit different polymorphic phases depending on the synthesis conditions. scirp.org

Furthermore, this compound has been shown to assist in the hydrothermal synthesis of ultrathin 2D nanosheets, such as bismuth oxyiodide (BiOI) and bismuth oxyselenide (B8403211) (Bi₂O₂Se). rsc.orgresearchgate.netuq.edu.au In the case of Bi₂O₂Se, lithium ions from LiNO₃ can adsorb onto specific crystal facets ({001} facets), inhibiting crystal growth along certain directions and thereby controlling the lateral size of the nanosheets. rsc.orgresearchgate.net This controlled growth is crucial for tailoring the properties of 2D materials for applications in electronics and optoelectronics. rsc.orgresearchgate.net

This compound can also be used in molten salt methods for synthesizing nanocrystalline materials like zinc tungstate (B81510) (ZnWO₄) and cadmium tungstate (CdWO₄) at relatively low temperatures. functmaterials.org.ua The molten salt medium helps to control the size distribution and morphology of the resulting nanocrystals. functmaterials.org.ua

Role in the Development of Specialty Ceramics and Glasses

Lithium compounds, including this compound, are utilized in the production of specialty ceramics and glasses due to their ability to act as fluxing agents, lower melting temperatures, and influence thermal expansion and mechanical strength. imarcgroup.comtalisonlithium.comalbemarle.comiloencyclopaedia.orglevertonlithium.com

In the glass industry, this compound can be used in molten salt baths for the chemical strengthening of optical glasses. iloencyclopaedia.org This process involves exchanging ions in the glass surface with larger ions from the molten salt, creating a compressive stress layer that enhances the glass's strength and durability. iloencyclopaedia.org While lithium carbonate is more widely used as a flux in the primary manufacturing of glass and ceramics to lower firing temperatures and reduce thermal expansion, other lithium salts like nitrate are also employed in specific applications and technical processes. talisonlithium.comalbemarle.comlevertonlithium.com The addition of lithium can improve the melt rate, lower viscosity, and enhance the mechanical and optical properties of glass. talisonlithium.comalbemarle.com In ceramics, lithium compounds contribute to lower firing temperatures, reduced thermal expansion, and increased body strength. talisonlithium.comalbemarle.com

Sensor Development and Chemical Sensing Applications Involving this compound

This compound is relevant to sensor development in two primary areas: as a target analyte in electrochemical sensors designed to detect lithium ions and indirectly in gas sensors developed to monitor vapors released from lithium-ion batteries, where this compound can be a component or a degradation product of the electrolyte. researchgate.netacs.orgwhiterose.ac.uknih.gov

Electrochemical Sensors for Lithium Ion Detection in Environmental and Industrial Samples

The increasing use of lithium in batteries and other technologies necessitates reliable methods for detecting and quantifying lithium ions in various samples, including environmental and industrial effluents. Electrochemical sensors, particularly ion-selective electrodes (ISEs), offer a promising approach for rapid, cost-effective, and in-situ lithium detection. frontiersin.orgresearchgate.netmdpi.com

While the sensor itself is designed to detect lithium ions (Li⁺), this compound can be used in the preparation of standard lithium-containing solutions for calibrating and testing these sensors. mdpi.com Research in this area focuses on developing novel sensing materials and electrode designs to achieve high sensitivity, selectivity, and a low limit of detection for Li⁺ in complex matrices. frontiersin.orgresearchgate.net For example, nanomaterial-based electrochemical sensors utilizing materials like Ag-doped Co₃O₄ nanochips have shown promising performance for lithium detection in field samples, achieving high sensitivity and low detection limits. frontiersin.orgresearchgate.net

Data from a study on a nanomaterial-based electrochemical sensor for lithium detection illustrates its performance characteristics:

Sensor MaterialDetection MethodSensitivity (μA mM⁻¹ cm⁻²)Limit of Detection (μM)
Ag-doped Co₃O₄Cyclic Voltammetry78.665

Gas Sensors for Early Detection of Battery Electrolyte Vapors

Ensuring the safety of lithium-ion batteries is paramount, and early detection of potential failures, such as electrolyte leakage or decomposition, is crucial. researchgate.netacs.orgwhiterose.ac.uknih.govlight-am.com Malfunctioning batteries can release volatile organic compounds (VOCs) and other gases from the electrolyte components or their degradation products. researchgate.netacs.orgwhiterose.ac.uknih.govlight-am.com this compound is sometimes used as an additive in battery electrolytes, particularly in lithium-sulfur batteries, to improve performance and suppress dendrite growth. researchgate.netsigmaaldrich.com Therefore, vapors associated with this compound or its decomposition could be among the indicators of battery issues.

Gas sensors are being developed to detect these vapors as an early warning system for battery thermal runaway or other hazardous events. researchgate.netacs.orgwhiterose.ac.uknih.govlight-am.com These sensors often utilize semiconducting metal oxide nanostructures or other sensitive materials that can react to the presence of specific gases. researchgate.netacs.orgwhiterose.ac.uk Research has investigated the capability of such sensors to detect vapors from various battery components, including solvents like dimethyl carbonate (DMC) and ethylene (B1197577) carbonate (EC), as well as salts like lithium hexafluorophosphate (B91526) (LiPF₆) and this compound (LiNO₃). researchgate.netacs.orgwhiterose.ac.uknih.govacs.org While the primary focus might be on detecting highly volatile solvents, the ability to detect degradation products or components like this compound vapors contributes to a comprehensive battery safety monitoring system. researchgate.netacs.orgwhiterose.ac.uknih.gov

Studies have shown that metal-oxide based sensors can reliably detect vapors produced by battery solvents and degassing products. researchgate.netacs.orgnih.gov For instance, sensors based on TiO₂(111)/CuO(1̅11)/Cu₂O(111) and CuO(1̅11)/Cu₂O(1̅11) heterostructures have demonstrated the ability to detect various electrolyte components and degradation products, including vapors associated with this compound. researchgate.netacs.orgwhiterose.ac.uknih.govacs.org

Q & A

Q. What are the fundamental physicochemical properties of lithium nitrate critical for experimental design?

this compound (LiNO₃) is characterized by its ionic crystal structure (Li⁺ and NO₃⁻), high water solubility (234 g/100 mL at 100°C), and thermal stability up to 475°C. Key properties include a molar mass of 68.95 g/mol, melting point of 255°C, and density of 2.38 g/mL. These properties dictate its use in electrolyte formulations and thermal storage systems. Experimental design should account for its hygroscopic nature and compatibility with reducing agents .

Q. How should this compound be safely handled in laboratory settings?

  • Engineering controls : Use fume hoods to minimize airborne exposure.
  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats.
  • Storage : Keep in airtight containers away from combustibles, reducing agents (e.g., Li, Al), and strong acids. Contaminated clothing must be laundered on-site .
  • Emergency protocols : For skin/eye contact, flush with water for 15+ minutes; for inhalation, move to fresh air and seek medical aid .

Q. What methodologies confirm the ionic nature of this compound?

X-ray diffraction (XRD) and conductivity measurements validate its ionic structure. XRD patterns (e.g., Table 3.1 in ) reveal a repeating lattice of Li⁺ and NO₃⁻ ions. Conductivity experiments in aqueous solutions show high ionic mobility (~40 mS/cm at 25°C), consistent with ionic dissociation .

Advanced Research Questions

Q. What are the competing thermal decomposition pathways of this compound, and how can they be experimentally distinguished?

this compound decomposes above 475°C via two pathways:

  • Pathway 1 : 4LiNO32Li2O+4NO2+O24\text{LiNO}_3 \rightarrow 2\text{Li}_2\text{O} + 4\text{NO}_2 + \text{O}_2 (mass loss: 78.3%).
  • Pathway 2 : 2LiNO32LiNO2+O22\text{LiNO}_3 \rightarrow 2\text{LiNO}_2 + \text{O}_2 (mass loss: 66.7%). Thermogravimetric analysis (TGA) under inert gas (argon) and mass spectrometry (MS) of evolved gases (NO₂, O₂) differentiate these pathways. Contradictions in decomposition products (e.g., Li₂O vs. LiO₂) arise from heating rates and atmospheric conditions .

Q. How does this compound enhance stability in lithium-metal battery electrolytes, and what methodological challenges exist?

LiNO₃ suppresses polysulfide shuttling in Li-S batteries by forming a stable solid-electrolyte interphase (SEI). However, its decomposition at high voltages (>4.3 V) generates gaseous byproducts (N₂, NO₂), complicating cell design. Cyclic voltammetry (CV) and in-situ gas chromatography (GC) monitor SEI formation and gas evolution. Contradictory reports on its efficacy stem from varying electrolyte compositions (e.g., ether vs. carbonate solvents) .

Q. What experimental approaches resolve discrepancies in this compound’s solubility data across solvents?

Discrepancies in solubility (e.g., ethanol vs. water) are resolved via:

  • Gravimetric analysis : Measure mass change after saturation.
  • Spectroscopic methods : FTIR identifies solvent-Li⁺ interactions (e.g., ethanol’s O-H stretching shifts indicate solvation).
  • Calorimetry : Quantify enthalpy changes to assess solubility thermodynamics. notes ethanol’s polar interactions reduce LiNO₃ solubility compared to water .

Q. How can this compound’s role in molten salt heat transfer fluids be optimized for solar energy storage?

LiNO₃-based eutectics (e.g., LiNO₃-KNO₃-NaNO₃) are optimized via:

  • Phase diagram analysis : Differential scanning calorimetry (DSC) identifies eutectic points.
  • Corrosion testing : Electrochemical impedance spectroscopy (EIS) evaluates compatibility with storage materials (e.g., stainless steel). Challenges include thermal degradation above 600°C and hygroscopicity, mitigated by additive engineering (e.g., SiO₂ nanoparticles) .

Data Contradiction Analysis

Q. Why do studies report conflicting mass loss percentages during this compound decomposition?

Variations arise from:

  • Temperature gradients : Faster heating rates favor incomplete decomposition (LiNO₂ formation).
  • Atmospheric oxygen : Ambient O₂ promotes Li₂O formation over LiO₂. Controlled TGA-MS under isothermal conditions (e.g., 500°C for 2 hours) standardizes results .

Q. How do synthesis routes impact this compound’s purity and experimental reproducibility?

  • Direct synthesis : Reacting LiOH with HNO₃ yields high-purity LiNO₃ but risks residual acidity (pH < 5).
  • Solid-state methods : Li₂CO₃ + NH₄NO₃ → LiNO₃ + CO₂ + NH₃. Impurities (e.g., NH₄⁺) are detected via ion chromatography. Reproducibility requires strict stoichiometric control and post-synthesis XRD validation .

Methodological Recommendations

  • Characterization : Combine XRD, Raman spectroscopy, and TGA-MS for structural and thermal analysis.
  • Electrochemical testing : Use argon-filled gloveboxes (<0.1 ppm O₂/H₂O) for battery assembly to prevent LiNO₃ hydrolysis.
  • Safety compliance : Adopt OSHA 29 CFR 1910.1200 and GHS protocols for labeling and hazard communication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.